

synthesis of 3-bromo-5-nitro-1H-indazole from 5-nitroindazole

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Compound of Interest

Compound Name: **3-bromo-5-nitro-1H-indazole**

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Technical Guide: Synthesis of 3-bromo-5-nitro-1H-indazole

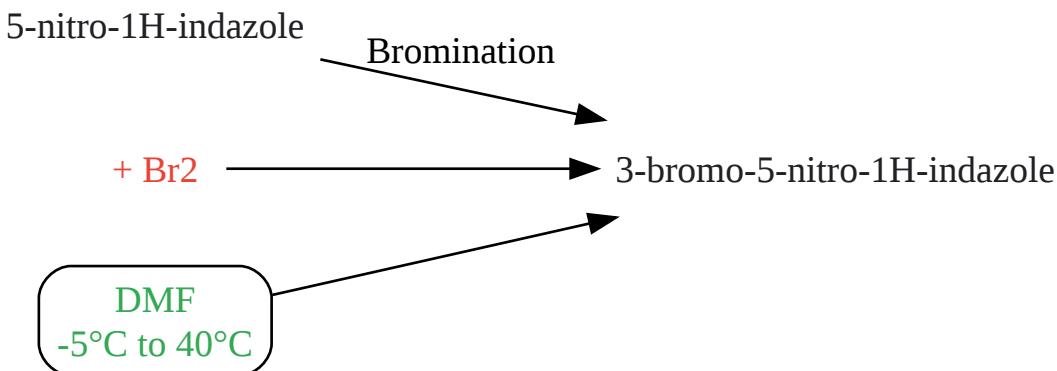
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **3-bromo-5-nitro-1H-indazole**, a key intermediate in pharmaceutical and fine chemical manufacturing. The document details the direct bromination of 5-nitro-1H-indazole, presenting a high-yield process suitable for laboratory and potential industrial-scale production.

Reaction Overview

The synthesis involves the electrophilic substitution of bromine at the C3 position of the 5-nitro-1H-indazole ring. The reaction is carried out in N,N-dimethylformamide (DMF) as a solvent, which facilitates the reaction to proceed under mild conditions.^[1] The overall reaction scheme is presented below:

Reaction Scheme:



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Caption: General reaction scheme for the bromination of 5-nitro-1H-indazole.

Experimental Protocol

The following protocol is adapted from a patented synthesis process that reports a high yield of 95%.[\[1\]](#)

Materials:

- 5-nitro-1H-indazole
- Bromine (Br₂)
- N,N-dimethylformamide (DMF)
- Activated carbon (gac)
- EDTA

Equipment:

- Three-necked reaction flask
- Stirring apparatus
- Dropping funnel

- Nitrogen inlet
- Thermometer
- Cooling bath
- Heating mantle with reflux condenser
- Filtration apparatus

Procedure:

- Reaction Setup: Under a nitrogen atmosphere, charge a three-necked reaction flask with 50 g of 5-nitro-1H-indazole.[1]
- Solvent Addition: Add 500 ml of N,N-dimethylformamide (DMF) to the flask and begin stirring to dissolve the starting material. The recommended mass-to-volume ratio of 5-nitro-1H-indazole to DMF is between 1:9 and 1:11 (g/ml).[1]
- Cooling: Cool the reaction mixture to -5°C using an appropriate cooling bath.[1]
- Bromine Addition: Slowly add 55.8 g of bromine dropwise to the reaction mixture, ensuring the temperature is maintained at -5°C. After the addition is complete, continue to stir the mixture at 0 to -5°C for 1 hour.[1]
- Warming and Incubation: Gradually warm the reaction mixture to a temperature between 35°C and 40°C. Maintain this temperature and continue stirring for 11 hours to ensure the reaction goes to completion.[1]
- Purification:
 - Heat the reaction mixture to reflux to dissolve any remaining solids.
 - Add a suitable amount of activated carbon and EDTA to the solution and continue to reflux for 25-35 minutes.[1]
 - Perform a hot filtration to remove the activated carbon.

- Transfer the filtrate to a clean reaction flask and cool to below 5°C.
- Stir the cooled solution for 85-95 minutes to facilitate the precipitation of the product.[\[1\]](#)
- Collect the solid product by filtration to obtain the final **3-bromo-5-nitro-1H-indazole**.[\[1\]](#)

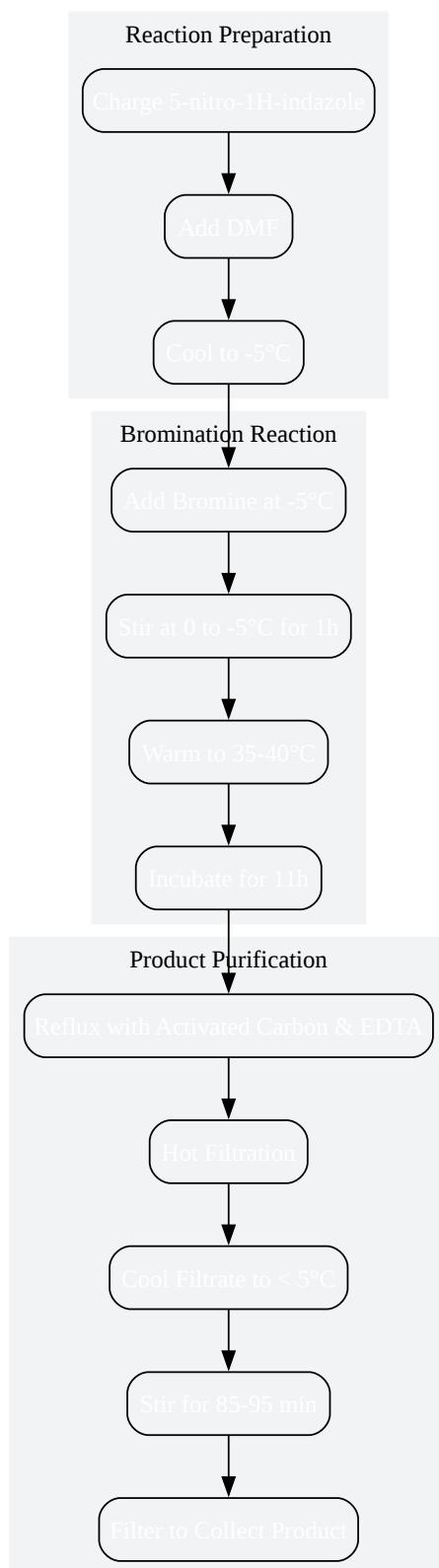
Quantitative Data Summary

The following table summarizes the key quantitative parameters of the synthesis process.

Parameter	Value	Reference
Starting Material	5-nitro-1H-indazole	[1]
Reagent	Bromine (Br ₂)	[1]
Solvent	N,N-dimethylformamide (DMF)	[1]
Ratio of Starting Material to Solvent	1:9 to 1:11 (g/ml)	[1]
Bromine Addition Temperature	-5°C	[1]
Post-addition Stirring Temperature	0 to -5°C	[1]
Post-addition Stirring Time	1 hour	[1]
Reaction Incubation Temperature	35°C to 40°C	[1]
Reaction Incubation Time	11 hours	[1]
Purification Reflux Time	25-35 minutes	[1]
Crystallization Temperature	< 5°C	[1]
Crystallization Time	85-95 minutes	[1]
Total Yield	95%	[1]

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.



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Caption: Step-by-step workflow for the synthesis and purification of **3-bromo-5-nitro-1H-indazole**.

Conclusion

The described method provides an efficient and high-yielding pathway for the synthesis of **3-bromo-5-nitro-1H-indazole**.^[1] The use of readily available starting materials and mild reaction conditions makes this process advantageous for both academic research and potential industrial applications.^[1] The detailed protocol and workflow diagrams presented in this guide are intended to facilitate the successful replication of this synthesis by qualified professionals in a laboratory setting.

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References

- 1. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
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